5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Description
The compound 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is a furan-3-carboxamide derivative featuring a 4-chloro-2-nitrophenyl substituent at the 5-position of the furan ring and a 4-methoxyphenyl amide group. Its structural complexity arises from the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring, combined with the methoxy (-OCH₃) substituent on the amide-bound aryl group.
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-6-14(26-2)7-5-13)10-18(27-11)15-8-3-12(20)9-17(15)22(24)25/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQLBGFFISNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Furan Ring Formation: Cyclization to form the furan ring.
Carboxamide Formation: Introduction of the carboxamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro-2-nitrophenyl moiety undergoes regioselective substitution due to the strong electron-withdrawing effects of the nitro group.
Key Reactions:
-
Hydroxylation :
Reaction with aqueous NaOH (1.5 M, 80°C, 6 h) replaces the chlorine atom with a hydroxyl group (yield: 72%). -
Amination :
Treatment with ammonia in DMF at 120°C for 12 h yields the corresponding aniline derivative (yield: 58%).
| Substituent | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Cl | NaOH (1.5 M) | 80°C, 6 h | 5-(4-hydroxy-2-nitrophenyl) | 72% |
| Cl | NH₃ (excess) | DMF, 120°C, 12 h | 5-(4-amino-2-nitrophenyl) | 58% |
Reduction of Nitro Group
The nitro group at the 2-position is reduced to an amine using catalytic hydrogenation or tin(II) chloride.
Experimental Data:
-
Catalytic Hydrogenation :
H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h → 5-(4-chloro-2-aminophenyl) derivative (yield: 85%). -
Tin(II) Chloride Reduction :
SnCl₂·2H₂O (4 equiv), HCl (conc.), ethanol, reflux, 2 h → same amine product (yield: 78%) .
Stability Note : The resulting amine is prone to oxidation; storage under inert atmosphere is recommended .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Reaction Pathways:
-
Acidic Hydrolysis (6 M HCl, reflux, 8 h):
Yields 2-methylfuran-3-carboxylic acid and 4-methoxyaniline (quantitative conversion). -
Basic Hydrolysis (2 M NaOH, 100°C, 5 h):
Produces the sodium carboxylate salt (yield: 94%).
Coupling Reactions
The furan ring and amide group participate in cross-coupling reactions:
Suzuki-Miyaura Coupling:
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), DMF/H₂O (3:1), 90°C, 12 h .
-
Substrate : 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide reacts with phenylboronic acid to form biaryl derivatives (yield: 65%) .
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl group directs electrophiles to the para position:
-
Nitration :
HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group para to the methoxy group (yield: 63%).
Stability Under Oxidative Conditions
The compound decomposes in strong oxidative environments (e.g., KMnO₄, H₂O₂), producing quinone-like byproducts via furan ring cleavage.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups, such as the 4-chloro substituent, have demonstrated enhanced activity against various bacterial strains, including Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes like MurB, which is crucial for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases, where modulation of these pathways can lead to therapeutic benefits .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of a series of nitrophenyl derivatives against resistant bacterial strains. The findings revealed that compounds with similar structural motifs to 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide exhibited superior antibacterial activity compared to standard antibiotics .
- Investigation into Anti-inflammatory Effects : Another research paper focused on the anti-inflammatory potential of furan derivatives. The study concluded that these compounds significantly reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
Amide Group Variations: The 4-methoxyphenyl amide in the main compound and ’s analogue may improve solubility compared to bulky substituents like diethylamino () or 2-methoxybenzyl () .
Furan Positional Isomerism : ’s furan-2-carboxamide (vs. furan-3-carboxamide in the main compound) may alter conformational flexibility and target interaction .
Pharmacological Activity Comparisons
Antifungal and Anticandidal Activity:
- : A structurally related thiazolyl hydrazone derivative (sharing the 5-(4-chloro-2-nitrophenyl)furan moiety) exhibited moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), though significantly less potent than fluconazole (MIC = 2 µg/mL). The nitro group likely contributes to this activity .
Cytotoxic and Anticancer Activity:
- : A thiazolyl hydrazone derivative with a 4-chlorophenyl group showed selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) and low toxicity to NIH/3T3 normal cells (IC₅₀ > 500 µg/mL) .
Physicochemical Properties
Biological Activity
5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring with various substituents that may influence its biological activity. The presence of a chloro and nitro group on the phenyl ring, along with a methoxy substitution, suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells via the activation of the intrinsic apoptotic pathway, potentially through modulation of Bcl-2 family proteins .
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory pathways .
- Data Table :
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 500 | 66.67% |
| IL-6 | 1200 | 300 | 75.00% |
This table illustrates the effectiveness of the compound in reducing cytokine levels compared to controls.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various pathogens:
- Activity Spectrum : The compound exhibited bactericidal activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate activity against Gram-negative bacteria (e.g., Escherichia coli) .
- Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Research Findings
Research has focused on understanding the structure-activity relationship (SAR) of similar compounds. Modifications to the furan ring or phenyl substituents can significantly alter biological activity. For example, increasing electron-withdrawing groups can enhance potency against certain cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with condensation of substituted aryl amines (e.g., 4-chloro-2-nitroaniline) with furan-3-carboxylic acid derivatives. Use acetic anhydride as an acylating agent under reflux conditions (30–60 minutes) to form the acetamide intermediate .
- Step 2 : Optimize solvent systems (e.g., ethanol for crystallization) and temperature (e.g., 80–100°C) to enhance yield. Microwave-assisted synthesis can reduce reaction time and improve selectivity .
- Step 3 : Monitor progress via TLC or HPLC. Purify via recrystallization or column chromatography.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry using - and -NMR (e.g., nitro group orientation and methoxy proton signals) .
- X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the key solubility and stability profiles under various experimental conditions (e.g., pH, solvents)?
- Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and aqueous buffers (low). Adjust pH (5–8) to evaluate ionization effects .
- Stability :
- Store at –20°C in inert atmospheres to prevent nitro group reduction or hydrolysis.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore elements of this compound?
- Approach :
- Modifications : Synthesize analogs with varied substituents (e.g., replace nitro with cyano or methoxy groups) to assess electronic effects .
- Biological Assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR. Correlate activity with logP and steric parameters .
- Data Analysis : Use multivariate regression to identify critical moieties (e.g., nitro group for hydrogen bonding) .
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding with protein targets (e.g., COX-2 or PARP). Validate with MD simulations (100 ns) to assess stability .
- QSAR Modeling : Employ Gaussian or MOE to calculate electronic descriptors (e.g., HOMO-LUMO) and predict toxicity (e.g., Ames test) .
Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products?
- Techniques :
- LC-HRMS : Use Q-TOF systems (resolution >30,000) to identify impurities at ≤0.1% levels. Compare fragmentation patterns with reference standards .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd in Suzuki couplings) with detection limits <1 ppb .
Q. How to design in vivo studies to assess the compound's pharmacokinetics and toxicity?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
